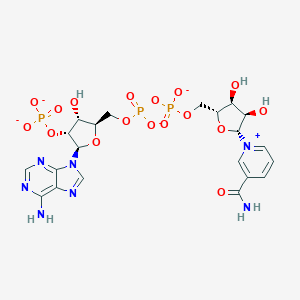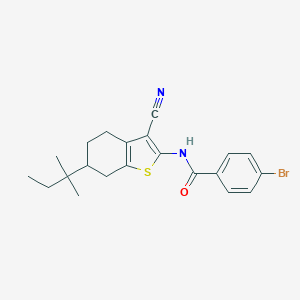
胰高血糖素受体拮抗剂,对照
描述
Glucagon receptor antagonist inactive control is an analog of glucagon receptor antagonist I. It inhibits glucagon binding to the glucagon receptor (GCGR) by only 20% in CHO cells expressing human GCGR when used at a concentration of 10 µM. Glucagon receptor antagonist inactive control has no effect on glucagon-induced glycogenolysis in primary human hepatocytes when used at concentrations of 10 or 30 µM.
科学研究应用
糖尿病治疗
胰高血糖素受体拮抗剂已被探索为2型糖尿病的潜在治疗方法 . 胰高血糖素受体拮抗剂LY2409021已在2a期和2b期临床试验中进行了测试 . 这种化合物不会对胆固醇稳态产生副作用,而这些副作用阻碍了其他小分子胰高血糖素受体拮抗剂的进展 .
胰高血糖素抵抗研究
胰高血糖素受体拮抗剂已被用于研究胰高血糖素抵抗 . 研究胰高血糖素受体组织特异性敲除表明,胰高血糖素的生理作用可能超出了血糖调节 .
氨基酸代谢
几十年前,动物和人类研究报告了胰高血糖素通过尿素生成在氨基酸代谢中的重要作用 . 利用代谢组学分析等现代技术,人们对胰高血糖素对氨基酸代谢影响的了解得到了扩展,相关机制也得到了进一步阐明 .
脂质代谢
胰高血糖素受体拮抗剂间接地将重点放在胰高血糖素在脂质代谢中的潜在作用上,因为接受这些拮抗剂治疗的个体表现出血脂异常和肝脏脂肪增加 .
药物相互作用研究
使用胰高血糖素受体拮抗剂研究了药物对胰高血糖素的影响以及胰高血糖素、葡萄糖和胰岛素在健康受试者进行胰高血糖素攻击期间的相互作用 .
抗菌和抗增殖剂
作用机制
Target of Action
The primary target of the Glucagon Receptor Antagonist, Control, also known as 4-bromo-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide, is the glucagon receptor (GCGR) . The glucagon receptor is a G protein-coupled receptor that is primarily expressed in the liver . It plays a crucial role in glucose homeostasis by promoting hepatic glucose production .
Mode of Action
The compound acts as an antagonist to the glucagon receptor . By binding to the glucagon receptor, it inhibits the action of glucagon, leading to a decrease in hepatic glucose production . This results in overall glycemic control .
Biochemical Pathways
The glucagon receptor signals through two main pathways: the adenylate cyclase/cAMP/protein kinase A pathway and the phospholipase C/inositol phosphate/calcium/calmodulin pathway . By antagonizing the glucagon receptor, the compound inhibits these pathways, thereby reducing hepatic glucose production .
Pharmacokinetics
The pharmacokinetics of glucagon receptor antagonists are complex and can vary depending on the specific compound and the individual’s metabolic state . It is generally expected that these compounds would have good bioavailability due to their ability to bind to and inhibit the glucagon receptor
Result of Action
The primary result of the action of the Glucagon Receptor Antagonist, Control is a reduction in hepatic glucose production, leading to improved glycemic control . This can be beneficial in the management of conditions such as type 2 diabetes, where there is often an overproduction of glucose by the liver .
Action Environment
The action of the Glucagon Receptor Antagonist, Control can be influenced by various environmental factors. For instance, the presence of other medications, the individual’s metabolic state, and the presence of liver disease can all potentially impact the efficacy and stability of the compound . .
生化分析
Biochemical Properties
The “Glucagon Receptor Antagonist, Control” plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the glucagon receptor (GCGR), a G-protein-coupled receptor (GPCR) mainly detected in islet β cells and liver cells . The nature of these interactions is complex and involves a variety of biochemical processes.
Cellular Effects
The effects of “4-bromo-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide” on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of “Glucagon Receptor Antagonist, Control” is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
属性
IUPAC Name |
4-bromo-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN2OS/c1-4-21(2,3)14-7-10-16-17(12-23)20(26-18(16)11-14)24-19(25)13-5-8-15(22)9-6-13/h5-6,8-9,14H,4,7,10-11H2,1-3H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GINRSMLGSRKRLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10398743 | |
| Record name | Glucagon Receptor Antagonist, Control | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
362482-00-6 | |
| Record name | Glucagon Receptor Antagonist, Control | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


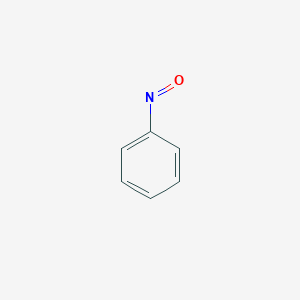
![(2R,3R,4S,5S,6R)-2-[(Z)-hex-3-enoxy]-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B162902.png)
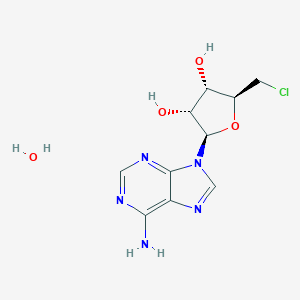
![[2-Chloro-5-(trifluoromethyl)phenyl]hydrazine](/img/structure/B162904.png)
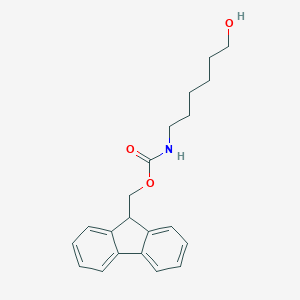
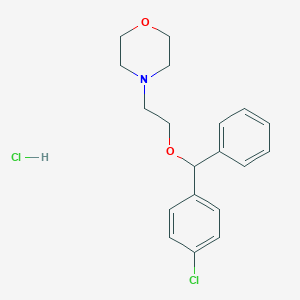


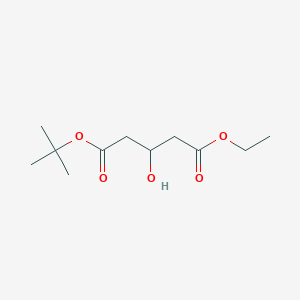


![Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride](/img/structure/B162919.png)

